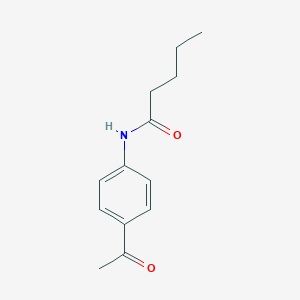

N-(4-acetylphenyl)pentanamide

Description

N-(4-methoxyphenyl)pentanamide (N4MP) is a simplified derivative of albendazole, a widely used anthelmintic drug. Synthesized via molecular simplification of albendazole, N4MP retains key pharmacophoric groups while optimizing physicochemical properties. It is prepared by reacting 4-anisidine (4-methoxyaniline) with pentanoic acid, yielding a compound with a methoxy-substituted aromatic ring and a pentanamide side chain .

N4MP demonstrates potent anthelmintic activity against Toxocara canis (a parasitic roundworm), with time- and concentration-dependent effects on larval motility and viability . Notably, it exhibits significantly lower cytotoxicity to human and animal cell lines compared to albendazole, making it a promising candidate for further development .

Propriétés

Formule moléculaire |

C13H17NO2 |

|---|---|

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

N-(4-acetylphenyl)pentanamide |

InChI |

InChI=1S/C13H17NO2/c1-3-4-5-13(16)14-12-8-6-11(7-9-12)10(2)15/h6-9H,3-5H2,1-2H3,(H,14,16) |

Clé InChI |

XQGITCBACADSMD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

SMILES canonique |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Albendazole

Albendazole, a benzimidazole carbamate, is the parent compound of N4MP. Both compounds share antiparasitic activity, but key differences include:

N4MP retains albendazole’s efficacy but improves pharmacokinetic and safety profiles. For example, N4MP adheres to drug-likeness filters (Lipinski, Ghose, Veber) without violating the "rule of five," whereas albendazole has marginal compliance .

Other Structural Derivatives

- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): A structurally related compound with an acetyl group instead of methoxy and a shorter butanamide chain. Limited data exist, but its hydrophobicity (logP: ~2.8) and molecular weight (205.26 g/mol) suggest reduced solubility compared to N4MP .

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole) :

These compounds, such as N4-valeroylsulfathiazole, incorporate sulfonamide groups for antibacterial activity. Unlike N4MP, they lack direct anthelmintic properties but share similar synthetic routes (e.g., amide coupling) .

Pharmacokinetic and Drug-Likeness Comparison

| Parameter | Albendazole | N4MP |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 75 Ų | 46 Ų |

| GI Absorption | Low | High |

| CYP Inhibition | Yes | Yes |

| PAINS Alerts | None | None |

| Synthetic Accessibility | Complex | Simple |

N4MP’s lower TPSA and higher gastrointestinal (GI) absorption enhance its oral bioavailability compared to albendazole . Both compounds are CYP inhibitors, necessitating caution in drug-drug interactions.

Research Findings and Implications

- Anthelmintic Mechanism : While albendazole targets β-tubulin in parasites, N4MP’s mechanism remains uncharacterized but may involve similar pathways .

- Toxicity Profile : N4MP’s low cytotoxicity (<10% cell viability loss at therapeutic doses) contrasts with albendazole’s significant toxicity .

- Synthetic Advantages : N4MP’s streamlined synthesis (69% yield, 99% purity) and lower complexity make it cost-effective for large-scale production .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.